molecular formula C20H25ClN2O B12785262 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride CAS No. 157596-34-4

1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride

Cat. No.: B12785262
CAS No.: 157596-34-4
M. Wt: 344.9 g/mol
InChI Key: DDIQNTJGPJXXEM-CFRCJOIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benz(e)indenone core and a piperidinyl ethyl oxime group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride typically involves multiple steps. The initial step often includes the formation of the benz(e)indenone core through cyclization reactions. Subsequent steps involve the introduction of the piperidinyl ethyl oxime group through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydro-3H-benz(e)inden-3-one: A structurally related compound with similar chemical properties.

    1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime: A closely related derivative without the monohydrochloride group.

Uniqueness

1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

157596-34-4

Molecular Formula

C20H25ClN2O

Molecular Weight

344.9 g/mol

IUPAC Name

(Z)-N-(2-piperidin-1-ylethoxy)-1,2-dihydrocyclopenta[a]naphthalen-3-imine;hydrochloride

InChI

InChI=1S/C20H24N2O.ClH/c1-4-12-22(13-5-1)14-15-23-21-20-11-10-18-17-7-3-2-6-16(17)8-9-19(18)20;/h2-3,6-9H,1,4-5,10-15H2;1H/b21-20-;

InChI Key

DDIQNTJGPJXXEM-CFRCJOIHSA-N

Isomeric SMILES

C1CCN(CC1)CCO/N=C\2/CCC3=C2C=CC4=CC=CC=C34.Cl

Canonical SMILES

C1CCN(CC1)CCON=C2CCC3=C2C=CC4=CC=CC=C34.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.